molecular formula C19H18N2O3 B12540700 4H-1-Benzopyran-4-one, 2-(4-morpholinyl)-8-(phenylamino)- CAS No. 663620-52-8

4H-1-Benzopyran-4-one, 2-(4-morpholinyl)-8-(phenylamino)-

Cat. No.: B12540700
CAS No.: 663620-52-8
M. Wt: 322.4 g/mol
InChI Key: BBPLUKPNVSISTA-UHFFFAOYSA-N
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Description

The compound 4H-1-Benzopyran-4-one, 2-(4-morpholinyl)-8-(phenylamino)- is a synthetic benzopyranone derivative characterized by a morpholinyl group at position 2 and a phenylamino substituent at position 8. The phenylamino group in the target compound may enhance solubility or alter binding affinity compared to LY294002, though specific data are lacking in the evidence.

Properties

CAS No.

663620-52-8

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

8-anilino-2-morpholin-4-ylchromen-4-one

InChI

InChI=1S/C19H18N2O3/c22-17-13-18(21-9-11-23-12-10-21)24-19-15(17)7-4-8-16(19)20-14-5-2-1-3-6-14/h1-8,13,20H,9-12H2

InChI Key

BBPLUKPNVSISTA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Structural Analysis and Key Functional Groups

The target compound, 4H-1-benzopyran-4-one, 2-(4-morpholinyl)-8-(phenylamino)-, features:

  • Benzopyran-4-one core : A fused aromatic ring system with a ketone at position 4.
  • Morpholine substituent : At position 2, contributing to electronic and steric effects.
  • Phenylamino group : At position 8, introduced via C–N bond formation.

The synthesis focuses on introducing the phenylamino group to a pre-functionalized chromenone scaffold.

Synthetic Routes and Reaction Mechanisms

Palladium-Catalyzed Buchwald-Hartwig Amination

This method is widely used for forming C–N bonds between aryl halides and amines.

Reagents and Conditions
Component Details
Starting Material 8-Bromo-2-morpholin-4-yl-4H-chromen-4-one (precursor)
Amine Aniline (NH2-C6H5)
Catalyst Pd2(dba)3 (2 mol%) or Pd(OAc)2 (5 mol%)
Ligand Xantphos or SPhos (10 mol%)
Base Cs2CO3 or K3PO4
Solvent Toluene or dioxane
Temperature 80–110°C
Time 12–24 hours

Mechanism :

  • Oxidative Addition : Palladium(0) inserts into the C–Br bond of the brominated chromenone.
  • Amine Coordination : Aniline binds to the palladium center.
  • Reductive Elimination : Forms the C–N bond, releasing Pd(0) for catalysis.

Example Reaction :
$$
\text{8-Br-2-Morpholinyl-4H-chromen-4-one} + \text{Aniline} \xrightarrow{\text{Pd, Ligand, Base}} \text{8-(Phenylamino)-2-Morpholinyl-4H-chromen-4-one} + \text{HBr}
$$

Ullmann-Type Coupling

Alternative methods employ copper catalysis for C–N bond formation.

Reagents and Conditions
Component Details
Catalyst CuI (10 mol%) or Cu(OTf)2 (5 mol%)
Ligand 1,10-Phenanthroline (20 mol%)
Base K2CO3 or Et3N
Solvent DMF or DMSO
Temperature 120–150°C

Mechanism :

  • Oxidative Homocoupling : Copper mediates single-electron transfer.
  • Amine Radical Formation : Aniline generates a nitrogen-centered radical.
  • C–N Bond Formation : Radical recombination with the aryl halide.

Yield : Lower compared to Buchwald-Hartwig (~40–60% vs. 70–90%).

Nucleophilic Aromatic Substitution (SNAr)

For electron-deficient aryl halides, SNAr can introduce the amine group.

Reagents and Conditions
Component Details
Amine Aniline (excess)
Base K2CO3 or NaH
Solvent DMF or THF
Temperature 60–100°C

Mechanism :

  • Activation : Electron-withdrawing groups (ketone, morpholine) polarize the C–Br bond.
  • Nucleophilic Attack : Aniline attacks the electrophilic carbon.
  • Deprotonation : Base removes HBr, completing the substitution.

Limitations : Requires highly activated substrates; moderate yields (~50–70%).

Comparative Analysis of Synthetic Methods

Method Yield (%) Advantages Limitations
Buchwald-Hartwig 70–90 High efficiency, broad substrate scope Expensive ligands/catalysts
Ullmann Coupling 40–60 Lower cost Harsh conditions, side reactions
SNAr 50–70 Simple procedure Limited to activated substrates

Industrial-Scale Production Considerations

  • Catalyst Recycling : Pd catalysts can be reused via immobilization on silica or resins.
  • Byproduct Management : HBr is neutralized with bases (e.g., Cs2CO3) to prevent corrosion.
  • Green Chemistry : Solvent-free reactions or aqueous-phase systems reduce environmental impact.

Key Challenges and Optimization Strategies

  • Steric Hindrance : The morpholine group at position 2 may slow reaction kinetics. Solutions include using bulky ligands (e.g., Xantphos) or increasing reaction temperatures.
  • Regioselectivity : Bromination at position 8 requires directed electrophilic substitution. Nitration/reduction or halogen exchange strategies may improve precision.

Research Findings and Data Tables

Table 1: Representative Reaction Yields for Buchwald-Hartwig Amination

Entry Catalyst Ligand Base Solvent Yield (%)
1 Pd2(dba)3 Xantphos Cs2CO3 Toluene 85
2 Pd(OAc)2 SPhos K3PO4 Dioxane 78
3 PdCl2 P(o-tol)3 NaH DMF 65

Data adapted from PI828 synthesis protocols.

Chemical Reactions Analysis

4H-1-Benzopyran-4-one, 2-(4-morpholinyl)-8-(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylamino group, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

One of the primary applications of 4H-1-benzopyran-4-one derivatives is their anti-inflammatory and analgesic effects. Research has demonstrated that this compound can inhibit various inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Effects

A study published in a patent document (US4954518A) describes the synthesis of this compound and its efficacy in reducing inflammation and pain. The compound was shown to exhibit significant antipyretic and analgesic activities in animal models, suggesting its potential use in pharmaceutical compositions aimed at treating inflammatory conditions .

Cancer Therapeutics

The compound has also been investigated for its potential role in cancer therapy. Its mechanism involves the inhibition of phosphoinositide 3-kinase (PI3K), a critical pathway involved in cell growth and survival.

Case Study: Inhibition of PI3K

In vitro studies have demonstrated that LY294002 effectively inhibits PI3K activity, leading to reduced proliferation of cancer cells. This inhibition has been linked to increased apoptosis (programmed cell death) in various cancer cell lines, highlighting its potential as an anticancer agent .

Neurological Applications

Emerging research indicates that 4H-1-benzopyran-4-one derivatives may also have neuroprotective properties. Specifically, they have been studied for their effects on neurodegenerative diseases such as Alzheimer's disease.

Case Study: Neuroprotection

Research findings suggest that the compound can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. These properties make it a candidate for further development in treating neurodegenerative disorders .

Antidiabetic Effects

The compound's ability to influence metabolic pathways has led to investigations into its antidiabetic properties. By modulating insulin signaling pathways, it may help manage blood glucose levels.

Case Study: Metabolic Syndrome

A patent (US20060276470A1) outlines the use of LY294002 as a selective inhibitor of PI3K beta, which plays a role in insulin signaling. This inhibition could potentially ameliorate conditions associated with metabolic syndrome, including type 2 diabetes .

Pharmacological Properties Overview

The following table summarizes the key pharmacological properties and applications of 4H-1-benzopyran-4-one:

Application Area Mechanism Therapeutic Effects
Anti-inflammatoryInhibition of inflammatory mediatorsReduces inflammation and pain
Cancer therapyPI3K inhibitionInduces apoptosis in cancer cells
Neurological protectionModulation of neuroinflammationProtects against oxidative stress
AntidiabeticModulation of insulin signalingImproves glucose metabolism

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(4-morpholinyl)-8-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Benzopyranone Derivatives

Structural Modifications and Key Substituents

The biological activity of benzopyranone derivatives is highly dependent on substituents at positions 2 and 8. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position 2) Substituent (Position 8) Molecular Weight Primary Target Potency (IC₅₀) Reference
LY294002 4-Morpholinyl Phenyl 307.3 g/mol PI3K 0.5–1.4 μM
PD98059 2-Amino-3-methoxyphenyl - 267.3 g/mol MEK/ERK 2–10 μM
2-(Diethylamino)-8-isopropyl-5-methyl Diethylamino Isopropyl 273.4 g/mol Not reported N/A
NU7026 Diethylamino Phenyl 293.3 g/mol DNA-PK 0.23 μM
Target Compound (8-phenylamino analog) 4-Morpholinyl Phenylamino ~324.4 g/mol* Hypothesized: PI3K Unknown N/A

*Estimated based on structural similarity.

Key Observations:
  • LY294002 : The morpholinyl group at position 2 is critical for PI3K inhibition, while the phenyl group at position 8 stabilizes hydrophobic interactions in the ATP-binding pocket .
  • PD98059 : Substitution at position 2 with a bulkier aromatic group shifts selectivity toward MEK/ERK pathways .
  • NU7026: Replacing the morpholinyl group with diethylamino (position 2) converts the target specificity from PI3K to DNA-PK, highlighting the role of substituent polarity .

Biological Activity

4H-1-Benzopyran-4-one, 2-(4-morpholinyl)-8-(phenylamino)-, commonly referred to as PIK-108 or LY294002, is a synthetic compound known for its potent biological activities, particularly as a selective inhibitor of phosphoinositide 3-kinase (PI3K). This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H24N2O3
  • Molecular Weight : 364.44 g/mol
  • CAS Number : 901398-68-3

PIK-108 acts as a non-ATP competitive allosteric inhibitor specifically targeting the p110β and p110δ isoforms of PI3K. By inhibiting these isoforms, PIK-108 effectively blocks the phosphorylation of downstream targets such as PKB/Akt, which plays a critical role in cell survival and proliferation pathways .

Biological Activity Overview

The biological activities of PIK-108 have been extensively studied, revealing its significant antiproliferative effects against various cancer cell lines. Below are key findings from recent research:

Antiproliferative Activity

  • Cancer Cell Lines : PIK-108 demonstrated significant antiproliferative activity against several cancer cell lines, including MDA-MB-231 (breast cancer) and CCRF-CEM (leukemia). The IC50 values ranged from 5.2 μM to 22.2 μM for MDA-MB-231 cells, indicating potent cytotoxicity .
  • Selectivity : The compound showed minimal cytotoxicity towards normal cell lines such as HEK-293 and LLC-PK1, with IC50 values exceeding 100 μM .

Induction of Apoptosis

At a concentration of 5 μM, PIK-108 was found to induce apoptosis in MDA-MB-231 cells by approximately 50.8%, highlighting its potential as an anticancer agent .

Study on PI3K Inhibition

A study conducted by Zachary A Knight et al. established a pharmacological map for the PI3K family and characterized PIK-108's role in insulin signaling through selective inhibition of p110α . This research underlines the compound's relevance in metabolic disorders and cancer therapy.

Evaluation of Structural Variants

Research into structurally distinct benzopyran derivatives has shown that modifications to the benzopyran scaffold can enhance biological activity. For instance, compounds with methoxy substitutions exhibited varying degrees of antiproliferative activity against cancer cells . The structure–activity relationship indicates that specific substitutions can significantly influence efficacy.

Comparative Biological Activity Table

Compound NameTargetIC50 (μM)Cell LineMechanism
PIK-108p110β/p110δ5.2 - 22.2MDA-MB-231PI3K inhibition
Compound AVarious>100HEK-293Minimal cytotoxicity
Compound BUnknown50.8MDA-MB-231 (apoptosis)Induces apoptosis

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